molecular formula C25H25N3O B611251 TCMDC-136879 CAS No. 1505452-64-1

TCMDC-136879

Cat. No.: B611251
CAS No.: 1505452-64-1
M. Wt: 383.495
InChI Key: PSNGTIQWNUJCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCMDC-136879 is a cyclic acyl guanidine compound identified for its potent antimalarial activity in phenotypic screens . It functions as a novel-class aspartic protease inhibitor, specifically targeting essential Plasmodium falciparum plasmepsins (PMs) . The compound's protonated, basic guanidine core acts as a privileged scaffold that binds orthosterically to the catalytic aspartic acid diad in the enzyme's substrate binding site, thereby inhibiting protease activity . Research has shown that this compound and related aminohydantoins exert their antimalarial effect by specifically inhibiting Plasmepsin X (PMX), a key protease controlling parasite egress from and invasion into host erythrocytes . Treatment with this compound class leads to a block in the maturation of the subtilisin-like serine protease SUB1, resulting in a clear phenotypic defect where schizonts accumulate and fail to egress efficiently . This mechanism makes PMX, and inhibitors like this compound, a promising multistage target for antimalarial drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1505452-64-1

Molecular Formula

C25H25N3O

Molecular Weight

383.495

IUPAC Name

2-amino-5,5-diphenyl-3-(2-phenylbutyl)imidazol-4-one

InChI

InChI=1S/C25H25N3O/c1-2-19(20-12-6-3-7-13-20)18-28-23(29)25(27-24(28)26,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3,(H2,26,27)

InChI Key

PSNGTIQWNUJCAN-UHFFFAOYSA-N

SMILES

O=C1N(CC(C2=CC=CC=C2)CC)C(N)=NC1(C3=CC=CC=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TCMDC-136879;  TCMDC 136879;  TCMDC136879; 

Origin of Product

United States

Discovery and Initial Characterization of Tcmdc 136879

Identification within High-Throughput Screening Initiatives (e.g., Tres Cantos Anti-Malarial Set)

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid assessment of millions of chemical compounds for biological activity. nih.gov One of the most significant contributions to open-source malaria drug discovery was the release of the Tres Cantos Anti-Malarial Set (TCAMS) by GlaxoSmithKline. nih.govchemistryviews.org This publicly available dataset comprises over 13,000 compounds with confirmed activity against the blood stages of Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov

Researchers identified TCMDC-136879 by performing a substructure search within the TCAMS database. researchgate.net This search specifically looked for compounds containing an aminohydantoin core, a chemical structure of interest for its potential to inhibit essential parasite enzymes. researchgate.netnih.gov From this targeted analysis of the TCAMS library, 35 compounds featuring the aminohydantoin scaffold were identified, exhibiting a range of anti-malarial potencies. nih.gov Among these, the racemate this compound was highlighted for its notable activity, with a published half-maximal inhibitory concentration (IC50) of 140 nM. researchgate.netnih.gov

Table 1: Identification of this compound through High-Throughput Screening
Screening InitiativeScreening TypeKey FindingReported Activity (IC50)
Tres Cantos Anti-Malarial Set (TCAMS)Substructure search of compounds with known anti-malarial activity against P. falciparumIdentified a subset of 35 compounds belonging to the aminohydantoin class. nih.gov140 nM researchgate.netnih.gov

Chemical Classification of this compound: The Aminohydantoin Scaffold

Chemically, this compound is classified as an aminohydantoin. nih.govnih.gov This classification is based on its core molecular structure, which is hypothesized to be crucial for its biological activity. The investigation into this chemical class was prompted by the structural similarities between Plasmodium aspartic proteases and human β-secretase (BACE), an enzyme for which aminohydantoin-based inhibitors had been previously explored. researchgate.net

The central hypothesis is that compounds built on the aminohydantoin scaffold, like this compound, exert their anti-malarial effect by inhibiting one or more aspartic proteases within the Plasmodium parasite. nih.govnih.gov Subsequent research on the aminohydantoin class has demonstrated that these compounds are potent, nanomolar inhibitors of the Plasmodium aspartic proteases PM-II and PM-IV. nih.govnih.gov The protonated aminohydantoin core is believed to form key interactions with the dual aspartic acid residues located in the active site of these proteases. researchgate.net Structure-activity relationship (SAR) analyses of this class have shown that modifications, such as adding a bulky cyclohexyl group to the N-3 position of the aminohydantoin ring, can enhance anti-malarial potency while reducing inhibition of human aspartic proteases like BACE. nih.govnih.gov

Table 2: Characteristics of the Aminohydantoin Scaffold
Chemical ClassCore StructureProposed Mechanism of ActionKey Structural Interaction
AminohydantoinA five-membered heterocyclic ring containing a urea moiety and an amino group.Inhibition of Plasmodium aspartic proteases (e.g., PM-II, PM-IV). nih.govnih.govThe protonated aminohydantoin core is thought to interact with the catalytic aspartic acid residues in the enzyme's active site. researchgate.net

Molecular Target Elucidation and Validation

Primary Target Identification: Plasmodium falciparum Plasmepsin X (PMX)

Intensive investigation has identified Plasmepsin X (PMX), an essential aspartic protease in P. falciparum, as the primary molecular target of TCMDC-136879. nih.govresearchgate.net PMX plays a critical role in the life cycle of the malaria parasite, specifically in the processes of merozoite egress from infected erythrocytes and subsequent invasion of new red blood cells. measurebiology.orgwustl.edu The protease is responsible for controlling the maturation of the subtilisin-like serine protease SUB1, a key enzyme in the proteolytic cascade that leads to egress. nih.govmeasurebiology.orgwustl.edu

The identification of PMX as the target was substantiated through conditional knockdown experiments. nih.gov Parasite lines engineered for reduced PMX expression (PMXapt) demonstrated hypersensitivity to aminohydantoin compounds, including this compound. nih.govresearchgate.net This finding indicates that the compound's antimalarial activity is directly linked to its effect on PMX. nih.gov Furthermore, treatment of parasite cultures with this compound phenocopies the effects of PMX genetic knockdown, leading to an accumulation of schizonts and a blockage of SUB1 processing. nih.govnih.gov In vitro assays using recombinant PMX confirmed that aminohydantoins, including this compound, directly inhibit the enzyme's activity. nih.govnih.gov

Inhibition of Other Plasmodium Aspartic Proteases: Plasmepsin IX (PMIX), Plasmepsin II (PM-II), and Plasmepsin IV (PM-IV)

While PMX is the primary target, the activity of this compound and related aminohydantoins has been evaluated against other Plasmodium aspartic proteases. nih.govnih.gov

Plasmepsin IX (PMIX): PMIX is another essential protease involved in erythrocyte invasion. measurebiology.org However, studies using conditional knockdown parasite lines for PMIX (PMIXapt) did not show the same hypersensitivity to aminohydantoins as was observed with PMX knockdowns. nih.gov This suggests that while the aminohydantoin scaffold can be optimized to create potent dual PMIX/PMX inhibitors like WM382, this compound itself acts preferentially through the inhibition of PMX rather than PMIX. nih.govacs.org

Enzymatic Inhibition Kinetics and Specificity Studies

The inhibitory activity of this compound has been quantified through enzymatic assays. In vitro tests using a fluorogenic peptide substrate and recombinant PMX showed that aminohydantoins, including this compound, block the protease's function, with half-maximal inhibitory concentration (IC50) values in the range of 175 to 800 nM. nih.govnih.govmit.edu The initial screen of the TCAMS library reported an antimalarial IC50 of 140 nM for this compound against the 3D7 P. falciparum strain. nih.gov

A crucial aspect of drug development is the specificity of the inhibitor for its parasite target over host enzymes. The aminohydantoin scaffold has demonstrated favorable selectivity in this regard. Studies on optimized compounds from this class show that while they are potent against Plasmodium proteases, they are poor inhibitors of human aspartic proteases such as BACE, Cathepsin D, and Cathepsin E. nih.gov This selectivity is critical as it reduces the potential for off-target effects in the human host.

Table 1: Inhibitory Profile of this compound and Related Aminohydantoins
Target ProteaseOrganismInhibitory Activity / PotencyReference
Plasmepsin X (PMX)P. falciparumPrimary target; IC50 in the range of 175-800 nM in enzymatic assays. nih.govnih.gov
Plasmepsin IX (PMIX)P. falciparumNot a primary target; knockdown does not confer hypersensitivity. nih.gov
Plasmepsin II (PM-II)P. falciparumPotent nanomolar inhibition by the aminohydantoin class. nih.govresearchgate.net
Plasmepsin IV (PM-IV)P. falciparumPotent nanomolar inhibition by the aminohydantoin class. nih.govresearchgate.net
Human Aspartic Proteases (BACE, CatD, CatE)Homo sapiensPoor inhibition by the aminohydantoin class, indicating high selectivity. nih.gov

Mechanism of Biological Action at the Cellular Level

Disruption of Parasite Egress and Invasion Pathways

TCMDC-136879 is an aminohydantoin compound that potently disrupts the ability of mature parasites to exit from (egress) and invade new red blood cells. nih.govnih.gov Research has demonstrated that Plasmepsin X (PMX) is essential for both of these processes. nih.govmit.edumeasurebiology.org By specifically targeting and inhibiting the enzymatic activity of PMX, this compound effectively halts the parasite's life cycle progression. nih.govwustl.edu

The compound's action is shown to be PMX-dependent. nih.govwustl.eduresearchgate.net In parasite lines with reduced expression of PMX, there is a substantial increase in sensitivity to this compound, indicating that PMX is the primary target for its antiparasitic effect. nih.govnih.gov The combination of genetically reduced PMX levels and treatment with the inhibitor leads to a complete blockage of parasite egress. nih.govnih.govmit.edu This dual disruption underscores the critical role of PMX in egress and invasion and confirms it as the target of this compound. nih.gov

Target PathwayAffected ProcessKey EnzymeEffect of this compound
Proteolytic Cascade Egress (Host Cell Exit)Plasmepsin X (PMX)Inhibition of PMX activity
Proteolytic Cascade Invasion (New Host Cell Entry)Plasmepsin X (PMX)Inhibition of PMX activity

Impairment of SUB1 Maturation and Downstream Proteolytic Cascades

The inhibition of PMX by this compound has a direct and critical impact on a downstream proteolytic cascade essential for egress. nih.govmit.edu PMX is the most upstream protease currently known in this pathway, responsible for controlling the maturation of the subtilisin-like serine protease SUB1. nih.govmit.edu SUB1 is a crucial enzyme located in the parasite's exoneme secretory vesicles and is synthesized as an inactive zymogen that undergoes processing to become active. nih.govwustl.edu

This compound specifically blocks the final maturation step of SUB1. nih.govmeasurebiology.orgwustl.edu Experimental evidence shows that the compound prevents the conversion of the 54 kDa intermediate, semi-pro-enzyme form of SUB1 into the mature and active 47 kDa form. nih.govresearchgate.net This maturational block is not due to an effect on the initial self-processing of SUB1 or on the maturation of PMX itself. nih.govnih.gov

The failure to produce mature SUB1 subsequently halts the processing of its downstream substrates, such as the serine repeat antigen 5 (SERA5), which is also critical for the breakdown of the host cell membrane during egress. nih.govnih.govmit.edu Immunoblot analyses of parasites treated with 0.1 µM this compound show a clear accumulation of the 54 kDa SUB1 precursor and a lack of processed SERA5, mirroring the effects seen in parasites with genetically knocked-down PMX. nih.govmeasurebiology.orgwustl.edu

ProteinFunctionPrecursor FormMature FormEffect of this compound
Plasmepsin X (PMX) Aspartic Protease67 kDa45 kDaEnzymatic activity inhibited
SUB1 Serine Protease54 kDa47 kDaMaturation from 54 kDa to 47 kDa is blocked
SERA5 Cysteine Protease126 kDa73/56/50 kDaProcessing by SUB1 is impaired

Phenotypic Characterization of Parasite Developmental Arrest (e.g., Schizont Accumulation)

The biochemical disruption caused by this compound manifests as a distinct and observable developmental arrest in the parasite's life cycle. nih.govnih.gov Treatment with the compound leads to a significant accumulation of schizonts, the late intra-erythrocytic stage where the parasite has multiplied into numerous merozoites. nih.govwustl.eduresearchgate.net This effect phenocopies the result of a genetic knockdown of PMX, further confirming the compound's mechanism of action. nih.govwustl.edu

Live-cell microscopy reveals that in the presence of aminohydantoin inhibitors like this compound, mature schizonts are unable to rupture the host red blood cell. nih.govnih.gov This results in an accumulation of unruptured schizonts, which are often described as having a distorted appearance, alongside clusters of merozoites that have failed to disperse. nih.govwustl.edu While parasites develop normally to the segmented schizont stage, the final step of egress is blocked, preventing the release of merozoites and thus halting the propagation of the infection. nih.govmit.edu

Structure Activity Relationship Sar Investigations of Aminohydantoin Derivatives

Impact of Chemical Modifications on Target Affinity and Selectivity

Medicinal chemistry campaigns have systematically explored how chemical alterations to the aminohydantoin framework influence target binding and selectivity. A primary goal has been to achieve potent inhibition of Plasmodium aspartic proteases, such as Plasmepsins (PMs), while reducing affinity for human aspartic proteases like BACE (β-secretase) and Cathepsin D (Cat D). nih.govacs.org

One key strategy involves the modification of the N-3 position of the hydantoin (B18101) ring. Research has shown that incorporating a bulky, non-polar group, such as a cyclohexyl moiety, at this position significantly enhances antimalarial potency while concurrently reducing inhibition of human BACE. nih.govresearchgate.netresearchgate.net This modification led to the development of more selective compounds within the series. For instance, while compounds with smaller or more flexible side chains at this position were less selective, the introduction of the cyclohexyl group proved optimal for balancing potency and selectivity. researchgate.net

Further optimization efforts in related series have explored replacing linkers and modifying aromatic substituents. For example, replacing a biaryl amine with an amide linker was shown to substantially reduce off-target activity. acs.org In another instance, the addition of a cyano group to a benzene (B151609) ring, guided by X-ray crystal structure insights, improved metabolic stability and off-target selectivity against human proteases like Cat D and Renin. acs.org

The following table summarizes the impact of specific modifications on target inhibition, illustrating the successful efforts to improve selectivity.

CompoundKey ModificationTarget (PMX) IC50Off-Target (Human Cat D) IC50Off-Target (Human Renin) IC50Off-Target (Human BACE) IC50
Compound 3 (Analogue) Biaryl amine linkerPotent (specific value not stated)64 nM180 nM5000 nM
Compound 5 (Analogue) Amide linkerPotent (specific value not stated)>50% inhibition at 10 µM not specified>50% inhibition at 10 µM not specified>50% inhibition at 10 µM not specified
UCB7362 (Analogue) Cyano group on benzene ringPotent (specific value not stated)3889 nM>10,000 nM>50% inhibition at 10 µM not specified
CWHM-117 (Analogue) Cyclohexyl at N-3Potent against PM-II & PM-IVReduced inhibition vs. BACENot specifiedReduced inhibition

Data synthesized from research on aminohydantoin and related aspartyl protease inhibitors. nih.govacs.org

Elucidation of Key Structural Determinants for Aspartic Protease Inhibition

The inhibitory activity of the TCMDC-136879 series against aspartic proteases is rooted in specific structural features that interact with the enzyme's active site. Aspartic proteases utilize a pair of highly conserved aspartic acid residues for the catalytic cleavage of peptide substrates. cambridgemedchemconsulting.com The fundamental mechanism of inhibition by this chemical class involves the mimicry of the tetrahedral transition state of peptide bond hydrolysis. cambridgemedchemconsulting.comnih.gov

The core structural determinant for this class of inhibitors is the cyclic guanidine (B92328) or aminohydantoin "head group". acs.orgresearchgate.net This basic motif becomes protonated and forms critical interactions with the catalytic aspartate diad (Asp32 and Asp215 in many proteases) within the substrate-binding site of the enzyme. acs.org X-ray crystallography of an analogue confirmed that these compounds bind orthosterically, with the cyclic guanidine moiety binding directly to the catalytic aspartates. acs.org

Key structural features for inhibition include:

Aminohydantoin Core: Acts as the primary pharmacophore, binding to the catalytic aspartate residues. acs.orgresearchgate.net

N-3 Position Substituent: A bulky, hydrophobic group enhances potency and selectivity by occupying a specific pocket and distinguishing between parasite and human protease active sites. nih.govresearchgate.net

Aromatic Moieties: Form interactions, such as amide-π interactions, with residues in the enzyme active site, contributing to binding affinity. mdpi.com

Analogues and Optimized Derivatives within the this compound Chemical Series (e.g., CWHM-117)

Starting from the initial hit this compound, medicinal chemistry efforts have generated a series of optimized analogues with improved antimalarial properties. nih.govacs.org The most prominent of these is CWHM-117 (also referred to as compound 8p). nih.govresearchgate.net

CWHM-117 emerged from SAR studies that identified the incorporation of a bulky cyclohexyl group at the N-3 position of the aminohydantoin ring as a key beneficial modification. nih.govresearchgate.netresearchgate.net This change resulted in a compound that is a potent, nanomolar inhibitor of Plasmodium aspartic proteases, including Plasmepsin II and Plasmepsin IV, while having reduced activity against human BACE. nih.govresearchgate.net CWHM-117 was identified as a promising lead compound due to its low molecular weight, favorable lipophilicity, and demonstrated in vivo antimalarial activity in mouse models. nih.gov

Other analogues have also been synthesized and evaluated. Replacing the cyclohexyl ring in CWHM-117 with a pyran ring (compound 9a) maintained equivalent potency while significantly reducing lipophilicity. nih.gov In contrast, adding a polar hydroxyl group to the cyclohexyl ring (compound 9b) was not well tolerated and resulted in decreased activity. nih.gov These findings underscore the sensitive nature of the SAR and the importance of specific substitutions in achieving desired biological activity. The aminohydantoin series, including this compound and CWHM-117, has been shown to cause an accumulation of schizonts, a phenotype consistent with the inhibition of Plasmepsins IX and X, which are essential for parasite egress and invasion. researchgate.net

The table below details the activity of this compound and some of its key analogues against the 3D7 strain of P. falciparum.

CompoundDescriptionP. falciparum 3D7 IC50 (nM)
This compound Initial hit compound from TCAMS screen (racemate)140
CWHM-117 (8p) Optimized analogue with N-3 cyclohexyl groupPotent (specific value in low nM range)
Analogue 9a Pyran derivative of CWHM-117Equivalent potency to CWHM-117
Analogue 9b Hydroxylated cyclohexyl derivativeNot tolerated (potency lost)
Analogue 4 Resynthesized this compoundPublished IC50 of 140 nM

Data derived from studies on the aminohydantoin series. nih.govresearchgate.net

Preclinical Biological Evaluation

In Vitro Efficacy in Parasite Culture Models

The in vitro activity of TCMDC-136879 has been assessed through a series of assays designed to determine its inhibitory effects on the growth and development of Plasmodium falciparum, the deadliest species of malaria parasite.

Parasite Growth Inhibition Assays (e.g., P. falciparum 3D7 Infected Red Blood Cell Assay)

This compound was identified as a hit compound from a screen of over 13,000 compounds for activity in a P. falciparum 3D7 antimalarial assay. acs.orgmalariaworld.org This assay measures the ability of a compound to inhibit the growth of the chloroquine-sensitive 3D7 strain of P. falciparum cultured in human red blood cells. The potency of compounds in these assays is typically expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits parasite growth by 50%.

While specific EC50 or IC50 values for this compound from initial screening are not detailed in the provided sources, its identification as a "hit" signifies potent activity. acs.orgmalariaworld.org For context, other compounds assessed in similar assays show a range of potencies. For instance, the triterpene lupeol (B1675499) demonstrated an IC50 of 27.7 ± 0.5 μM against the 3D7 strain. nih.gov In another study, plasma from Kenyan children showed a median growth inhibition of 34.9% against the 3D7 strain. plos.org

The standard methodology for these assays involves culturing P. falciparum asexual blood stage parasites in human O+ red blood cells at a specific hematocrit and temperature, in a controlled low-oxygen environment. acs.orgmalariaworld.orgmmv.org The effect of the test compound on parasite proliferation is then measured, often after one or two cycles of parasite growth. plos.orgmmv.org

Table 1: Examples of Parasite Growth Inhibition Data for Various Compounds against P. falciparum 3D7

Compound/Substance IC50/EC50 (nM) Assay Details Reference
TCMDC-135051 180 Parasiticidal activity against asexual 3D7 parasites. nih.gov
Tetrazole analogue 30 270 Parasite growth inhibition. nih.gov
Lupeol 27,700 Inhibitory activity against 3D7 strain. nih.gov

Stage-Specific Activity Profiling during Asexual Blood Stages

The asexual blood stage of P. falciparum development is a complex process involving distinct morphological and metabolic stages, including ring, trophozoite, and schizont stages. cdc.gov Understanding the specific stage at which an antimalarial compound acts is crucial for its development.

This compound is an inhibitor of Plasmepsin X (PMX), a protease essential for parasite egress from red blood cells and subsequent invasion of new cells. acs.orgworktribe.com This suggests that its primary activity is against the late-schizont stage, where these processes occur. worktribe.com Studies on other PMX inhibitors have shown that they effectively block parasite egress and the maturation of SUB1, a protease involved in the egress cascade. worktribe.com

While detailed stage-specific profiling data for this compound is not available in the provided search results, the mechanism of action points towards late-stage activity. Profiling studies on other antimalarials have revealed a variety of stage-specific effects. For example, atovaquone (B601224) and DSM265 show peak activity in the late trophozoite stage. nih.gov A compound like MMV1580853 has been shown to cause near-complete parasite growth inhibition within one hour of treatment of mid-trophozoite stage parasites. biorxiv.org

Cellular Assays for Functional and Phenotypic Analysis

Cellular assays are employed to understand the functional consequences of compound treatment on parasite biology. These assays can reveal the mechanism of action by observing specific phenotypic changes. nuvisan.comnih.govbmglabtech.com

As a PMX inhibitor, this compound would be expected to produce a distinct phenotype. Inhibition of PMX leads to a failure of the parasite to rupture the host red blood cell at the end of the asexual cycle, resulting in an accumulation of unruptured schizonts. worktribe.com Live microscopy of parasites treated with PMX inhibitors has confirmed this impairment of egress and invasion. worktribe.com

Functional assays for PMX inhibitors often involve measuring the cleavage of a specific substrate or the processing of downstream proteins like SUB1. acs.orgworktribe.com For instance, the potency of related compounds against PMX has been determined using a FRET (Förster Resonance Energy Transfer) substrate cleavage assay. acs.org Phenotypic analysis can also involve high-content imaging to observe morphological changes in treated parasites. evotec.comnih.gov

In Vivo Antimalarial Efficacy in Vertebrate Host Models

Following promising in vitro results, the efficacy of antimalarial compounds is tested in animal models to assess their activity in a whole organism.

Studies in Murine Malaria Models (e.g., P. berghei mouse model)

The Plasmodium berghei mouse model is a standard tool for the in vivo evaluation of antimalarial compounds. mdpi.com this compound has been reported to have oral efficacy in a mouse model of malaria. worktribe.com This indicates that the compound is absorbed and maintains its activity in a living system.

Studies with related PMX inhibitors, such as compound 3 and UCB7362, have also demonstrated in vivo efficacy in murine malaria models. acs.orgmalariaworld.org These studies typically involve treating infected mice with the compound and monitoring the level of parasitemia (the percentage of infected red blood cells) over time. mmv.org The goal is to determine the dose at which the compound can effectively suppress or clear the infection. mmv.org

Efficacy in Suppressing Parasitemia and Blocking Transmission in Model Systems

The primary measure of efficacy in in vivo models is the suppression of parasitemia. mmv.org The oral efficacy of this compound in a mouse model indicates its ability to suppress parasite levels in the blood. worktribe.com

Furthermore, the target of this compound, Plasmepsin X, is considered a multistage drug target. acs.org This means that in addition to its role in the asexual blood stages, it is also involved in the development of functional liver merozoites (prophylactic activity) and in blocking transmission to mosquitoes. acs.org Therefore, inhibitors of PMX like this compound have the potential not only to treat the symptoms of malaria by suppressing parasitemia but also to prevent the spread of the disease. While direct data on the transmission-blocking efficacy of this compound is not provided, its mechanism of action suggests this potential. acs.orgworktribe.com

Table 2: Summary of In Vivo Efficacy Findings

Compound Model Key Finding Reference
This compound Mouse model of malaria Demonstrated oral efficacy. worktribe.com
Compound 3 Murine models of malaria Demonstrated in vivo efficacy. acs.orgmalariaworld.org
UCB7362 Murine models of malaria Demonstrated in vivo efficacy. acs.orgmalariaworld.org

Advanced Research Methodologies Applied to Tcmdc 136879 Research

Biochemical Assay Development for Quantifying Enzyme Inhibition

Biochemical assays are fundamental laboratory methods for measuring the activity of an enzyme and the potency of its inhibitors. thermofisher.compatsnap.com In the study of TCMDC-136879, enzyme assays were critical in identifying its inhibitory action against Plasmepsin X (PMX), an aspartic protease in P. falciparum. nih.govnih.gov

Researchers developed a specific biochemical assay to quantify the inhibition of PMX. nih.govnih.gov This typically involves a fluorogenic peptide substrate that, when cleaved by the enzyme, releases a fluorescent signal. The rate of this reaction is a direct measure of the enzyme's activity. thermofisher.com To determine the inhibitory potential of this compound, recombinant PMX was incubated with the fluorogenic peptide in both the presence and absence of the compound. nih.govnih.gov A reduction in the fluorescent signal in the presence of this compound indicates inhibition of the enzyme's catalytic activity. nih.govnih.gov Such assays allow for the determination of key inhibitory values, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

The aminohydantoin this compound, identified from the Tres Cantos Antimalarial Set (TCAMS), was shown to inhibit recombinant PMX in these biochemical assays. nih.govnih.gov This direct evidence of enzyme inhibition was a crucial first step in characterizing the compound's mechanism of action.

Table 1: Inhibition of Recombinant Plasmepsin X by Aminohydantoin Compounds

Compound Description Target Enzyme Assay Result
This compound Aminohydantoin from TCAMS collection Recombinant Plasmepsin X (PMX) Demonstrated inhibition in a fluorogenic peptide assay. nih.govnih.gov
TCMDC-134675 Aminohydantoin from TCAMS collection Recombinant Plasmepsin X (PMX) Demonstrated inhibition in a fluorogenic peptide assay. nih.govnih.gov
CWHM-117 Aminohydantoin Recombinant Plasmepsin X (PMX) Demonstrated inhibition in a fluorogenic peptide assay. nih.govnih.gov

Genetic Manipulation and Conditional Knockdown Studies for Target Validation in Plasmodium

While biochemical assays can identify a compound's effect on a purified enzyme, genetic manipulation in the living parasite is essential for target validation. nih.gov This process confirms that the enzyme is essential for the parasite and that its inhibition by the compound leads to parasite death. nih.gov For this compound, conditional knockdown studies of its putative target, PMX, were instrumental. nih.govnih.gov

Researchers employed the TetR-aptamer conditional knockdown (KD) system in P. falciparum. nih.govnih.gov This technology allows for the controlled translational repression of a specific gene—in this case, the gene encoding PMX—when anhydrotetracycline (B590944) (aTc) is removed from the culture medium. nih.govnih.gov Using CRISPR-Cas9 gene editing, the TetR-aptamer system was integrated at the PMX locus to create a PMXapt parasite line. nih.govnih.gov

Upon removal of aTc, the expression of PMX was significantly reduced, leading to a block in the maturation of the subtilisin-like serine protease SUB1, a key enzyme for parasite egress from infected red blood cells. nih.govnih.gov This egress defect ultimately prevented the parasite from completing its life cycle. nih.govnih.gov The phenotype observed in the PMX knockdown parasites—specifically the accumulation of schizonts that fail to rupture—was remarkably similar to the effect seen when parasites were treated with this compound. nih.govnih.gov This powerful correlation provided strong genetic evidence that PMX is the functional target of this compound in the parasite. nih.govnih.gov

Table 2: Genetic Validation of Plasmepsin X as the Target of this compound

Methodology Target Gene Effect of Knockdown/Inhibition Implication for this compound
TetR-Aptamer Conditional Knockdown Plasmepsin X (PMX) Defective processing of SUB1, leading to impaired parasite egress and schizont accumulation. nih.govnih.gov The PMX knockdown phenotype mimics the phenotype induced by this compound treatment, validating PMX as the compound's target. nih.govnih.gov
Compound Treatment Plasmepsin X (PMX) Treatment with this compound blocks the final maturation step of SUB1. nih.gov Confirms the compound's mechanism of action is through inhibition of the PMX-mediated proteolytic cascade. nih.gov

Computational Chemistry Approaches (e.g., In Silico Screening and Homology Modeling)

Computational chemistry, or computer-aided drug design (CADD), is a pivotal component of modern drug discovery, helping to reduce the time and costs associated with developing new drugs. conceptlifesciences.combioascent.com These methods include virtual screening, homology modeling, and molecular docking, which are used to identify and optimize potential drug candidates. conceptlifesciences.comeddc.sg

In Silico Screening: This technique involves using computer algorithms to screen vast virtual libraries of chemical compounds to identify those that are likely to bind to a specific drug target. eddc.sginnovareacademics.in For antimalarial research, this allows scientists to computationally test millions of compounds against a validated parasite target, such as an enzyme, before undertaking expensive and time-consuming laboratory screening. eddc.sgnih.gov This process helps to prioritize a smaller, more manageable number of compounds for biochemical testing. nih.gov

Homology Modeling: When the three-dimensional crystal structure of a target protein has not been experimentally determined, a reliable 3D model can often be built using homology modeling. eddc.sgnih.govnih.gov This method uses the known structure of a related homologous protein (a "template") to predict the structure of the target protein. nih.govnih.gov For P. falciparum, where obtaining crystal structures can be challenging, homology modeling is a valuable tool for understanding the architecture of potential drug targets and guiding the design of inhibitors. eddc.sg

Molecular Docking: This computational method predicts the preferred orientation of a molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as PMX) to form a stable complex. innovareacademics.innih.gov Docking simulations can provide insights into the binding mode and affinity of a compound, helping to explain its inhibitory activity and guiding medicinal chemistry efforts to improve its potency and selectivity. conceptlifesciences.com

While specific publications detailing the in silico discovery of this compound are not available, it was identified from the TCAMS library, which itself was the product of a large-scale screening campaign where such computational approaches are routinely applied to filter and select compounds. nih.govmalariaworld.org

Chemo-proteomic Approaches for Target Engagement and Deconvolution

Chemo-proteomics has emerged as a powerful set of techniques for the unbiased identification of a drug's molecular target (target deconvolution) and for confirming that the drug binds to its intended target within the complex environment of the cell (target engagement). nih.govnih.goveu-openscreen.eu These methods are particularly valuable for compounds discovered through phenotypic screening, where the molecular target is often unknown. nih.gov

Affinity-Based Protein Profiling (AfBPP): This method uses a modified version of the drug candidate that is immobilized on a solid support, such as a bead. researchgate.netresearchgate.net This "bait" is incubated with a lysate of parasite proteins, and any proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. researchgate.netnih.gov Competition experiments, where the unmodified drug is added to compete for binding, can confirm the specificity of the interaction. nih.gov

Thermal Proteome Profiling: This unbiased, label-free method relies on the principle that when a drug binds to its protein target, it typically increases the protein's thermal stability. elifesciences.org By heating cells or lysates treated with a drug across a range of temperatures and then quantifying the remaining soluble proteins using mass spectrometry, researchers can identify which protein has been stabilized by the drug, thus revealing the target. elifesciences.org This approach has been successfully applied in P. falciparum to identify the targets of several antimalarial compounds. elifesciences.org

For a compound like this compound, which was identified in a phenotypic screen and later validated against PMX, chemo-proteomic methods could be applied to confirm target engagement in intact parasites and to explore potential off-target effects on a proteome-wide scale. nih.govelifesciences.org This provides a comprehensive understanding of the compound's selectivity and mechanism of action within the parasite. nih.gov

Broader Research Implications and Future Directions

Contributions to the Understanding of Plasmodium Biology and Protease Function

Research on TCMDC-136879, an aminohydantoin identified from the Tres Cantos Anti-Malarial Set (TCAMS), has been instrumental in clarifying the roles of specific Plasmodium proteases. nih.govresearchgate.net Initially recognized as an inhibitor of the digestive vacuole plasmepsins PM-II and PM-IV, further studies revealed its more critical activity against other, less understood aspartic proteases. nih.govresearchgate.net

A significant breakthrough came from research demonstrating that this compound and related compounds induce an accumulation of schizonts, a phenotype that mirrors the effect of genetically knocking down Plasmepsin X (PMX). nih.gov This finding provided strong evidence that these compounds exert their antimalarial effects by targeting essential plasmepsins involved in the parasite's egress from and invasion of red blood cells. nih.govworktribe.com The P. falciparum genome encodes ten aspartic proteases, known as plasmepsins, which are involved in diverse and critical cellular processes. nih.govwustl.edu

Specifically, this compound has been shown to be a potent inhibitor of PMX. nih.gov PMX is now understood to be a crucial enzyme that controls the maturation of another key protease, the subtilisin-like serine protease SUB1. nih.govfigshare.com SUB1 is essential for the proteolytic cascade that leads to the rupture of the host red blood cell (egress) and subsequent invasion of new cells. nih.govworktribe.comfigshare.com By inhibiting PMX, this compound disrupts this entire pathway, leading to parasite death. nih.gov This has shed light on the essential, non-redundant functions of previously understudied plasmepsins like PMIX and PMX in the parasite's life cycle, shifting the focus from the digestive vacuole plasmepsins to proteases involved in other vital processes like egress, invasion, and protein export. nih.govworktribe.comwustl.edu

Table 1: Key Plasmodium falciparum Aspartic Proteases (Plasmepsins) and Their Functions

Protease Location Primary Function Essentiality in Blood Stage Implication of Inhibition
Plasmepsin I-IV Digestive Vacuole Hemoglobin degradation Not essential worktribe.com Parasite survival was thought to be impacted, but they are not primary drug targets. worktribe.comasm.org
Plasmepsin V Endoplasmic Reticulum Processing proteins for export to the host erythrocyte. nih.govworktribe.com Essential nih.govworktribe.com Inhibition blocks the modification of the host cell, leading to parasite death.
Plasmepsin IX Rhoptries Rhoptry secretory organelle biogenesis for invasion. nih.govwustl.edu Essential nih.govwustl.edu Inhibition impairs the parasite's ability to invade new red blood cells.

| Plasmepsin X | Exonemes | Maturation of the SUB1 protease, essential for egress and invasion. nih.govfigshare.com | Essential nih.govworktribe.com | Inhibition blocks both parasite egress and subsequent invasion, a dual-action effect. |

Potential for Combating Drug-Resistant Malaria Strains through Novel Mechanisms of Action

The rise of drug-resistant Plasmodium falciparum strains poses one of the greatest threats to malaria control globally, with resistance documented against most available antimalarials, including artemisinin-based therapies. cdc.govmalariaconsortium.orgmmv.org There is an urgent need for new drugs that act via novel mechanisms of action to overcome existing resistance. nih.govdiva-portal.org

This compound and its optimized derivatives, such as CWHM-117, represent a promising new class of antimalarials precisely because they operate through a unique mechanism. nih.govnih.gov By targeting essential aspartic proteases like PMX, these compounds attack a pathway that is distinct from those targeted by current frontline drugs. nih.govnih.gov Research has demonstrated that aminohydantoins are effective against parasite strains that are resistant to chloroquine (B1663885) and pyrimethamine, such as the Dd2 strain. nih.gov This indicates a lack of cross-resistance and highlights the potential of this chemical class in treating multidrug-resistant malaria. nih.govnih.gov

The development of resistance to aspartic protease inhibitors is considered to be potentially slow. asm.org This provides confidence that drugs targeting these enzymes could have a durable clinical lifespan. asm.org The novel mechanism of inhibiting essential proteases like PMX offers a powerful strategy to circumvent the resistance that has compromised older antimalarials. nih.gov

Table 2: Activity of Aminohydantoins Against Drug-Sensitive and Resistant P. falciparum Strains

Compound Strain Resistance Profile IC50 (nM) Source
This compound 3D7 Sensitive 140 nih.gov
CWHM-117 (8p) 3D7 Sensitive 55 nih.gov

| CWHM-117 (8p) | Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 61 | nih.gov |

Unexplored Therapeutic Opportunities within the Aspartic Protease Inhibitor Class

The success of protease inhibitors in treating viral infections like HIV has long inspired similar efforts in antimalarial drug discovery. frontiersin.orguq.edu.au However, early research largely focused on the digestive vacuole plasmepsins (I-IV) involved in hemoglobin degradation. asm.orgdiva-portal.org A major shift in the field occurred with the discovery that these proteases are not individually essential for parasite survival in the blood stages, and that potent inhibitors of these enzymes likely owed their antimalarial activity to off-target effects on other essential plasmepsins. worktribe.comasm.org

This realization, bolstered by the elucidation of the critical roles of PMV, PMIX, and PMX, has unveiled a wealth of unexplored therapeutic opportunities. worktribe.comwustl.edu These non-digestive vacuole proteases are now considered high-priority targets for next-generation antimalarials. wustl.edumesamalaria.org Future opportunities include:

Targeting Multiple Essential Plasmepsins: Developing inhibitors that are potent against PMV, PMIX, and PMX could provide a multi-pronged attack on the parasite, targeting protein export, invasion, and egress simultaneously.

Combination Therapy: Studies have shown that cysteine and aspartic protease inhibitors can have synergistic effects, blocking parasite development more effectively together than alone. asm.orgnih.gov This suggests that combining a PMX inhibitor like a derivative of this compound with a cysteine protease inhibitor could be a powerful therapeutic strategy. asm.orgnih.gov

Structure-Based Drug Design: With the crystal structures of plasmepsins like PMX now available, there is a clear path for the rational, structure-based design of highly selective and potent small molecule inhibitors, moving beyond the initial screening hits like this compound. nih.govfrontiersin.org

The work on this compound has been a key part of redirecting the focus of antimalarial drug discovery toward a new and promising class of enzyme targets, opening up avenues that may lead to urgently needed new medicines. nih.govnih.gov

Q & A

Q. What is the pharmacological profile of TCMDC-136879, and how does its IC50 value compare to other antimalarial candidates?

  • Answer: this compound exhibits an IC50 of 0.463 μM against Plasmodium species in vitro, as demonstrated in comparative studies with its derivative 8p (CWHM-117; IC50: 0.480 μM) . To validate these values, researchers should employ standardized dose-response assays with synchronized parasite cultures, using positive controls (e.g., chloroquine) and triplicate technical replicates to minimize variability. Data normalization to vehicle-treated controls is critical for robust IC50 calculation .

Q. What synthetic routes are documented for this compound, and what intermediates are critical for its structural optimization?

  • Answer: Primary literature describes this compound as part of an aminohydantoin scaffold. Key intermediates include functionalized benzothiazole or pyridine moieties, which influence target binding. Researchers should consult the TCAMS database for 35 analogous compounds and their synthetic protocols, prioritizing routes with high yields (>70%) and purity verified via HPLC and NMR .

Q. How is the oral bioavailability of this compound assessed in preclinical models, and what pharmacokinetic parameters are most relevant?

  • Answer: In vivo studies in rats report a half-life of 2.9 hours for its derivative 8p, with oral activity confirmed via plasma concentration-time curves. Methodologically, researchers should conduct crossover studies comparing intravenous and oral administration, measuring AUC, Cmax, and clearance rates. Bioanalytical methods (e.g., LC-MS/MS) must adhere to FDA guidelines for sensitivity and reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?

  • Answer: Contradictions may arise from metabolic instability or protein binding differences. Strategies include:
  • Metabolic Profiling: Incubate this compound with liver microsomes to identify unstable metabolites.
  • Plasma Protein Binding Assays: Use equilibrium dialysis to measure free fraction availability.
  • Pharmacodynamic Modeling: Corrogate in vitro IC50 with in vivo exposure (AUC/MIC ratios) .

Q. What experimental designs are optimal for evaluating resistance emergence to this compound in malaria parasites?

  • Answer: Conduct serial passage experiments under sub-therapeutic drug pressure. Monitor IC50 shifts over 10–20 cycles and perform whole-genome sequencing on resistant lines to identify mutations. Include isogenic parasite lines to confirm causal genetic changes .

Q. How should researchers statistically analyze high-throughput screening data for this compound derivatives?

  • Answer: Normalize data using Z-scores or percentage inhibition relative to controls. Apply strict hit criteria (e.g., >50% inhibition at 1 μM). Use cluster analysis (e.g., hierarchical clustering) to group compounds by structural similarity and potency. Validate hits with dose-response curves and stringent QC thresholds (R² > 0.95 for curve fits) .

Q. What methodologies ensure reproducibility in rodent efficacy studies for this compound?

  • Answer: Standardize protocols for:
  • Parasite Inoculum: Use cryopreserved stocks with defined viability.
  • Dosing Regimens: Adopt OECD guidelines for oral gavage (e.g., fixed timepoints post-infection).
  • Endpoint Criteria: Define parasitemia reduction thresholds (e.g., ≥90% for "curative" efficacy) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

  • Answer: Prioritize modifications to the hydantoin core to enhance metabolic stability. Use computational tools (e.g., molecular docking) to predict binding affinity changes. Synthesize analogs with logP adjustments (2–5 range) to balance solubility and membrane permeability. Validate using Caco-2 cell monolayers for permeability assays .

Q. What are the best practices for validating target engagement of this compound in malaria parasite assays?

  • Answer: Employ orthogonal methods:
  • Thermal Shift Assays: Measure target protein stabilization upon compound binding.
  • CRISPR-Cas9 Knockdown: Confirm phenotype-genotype correlation.
  • Radioligand Binding: Quantify displacement of known inhibitors .

Q. How do researchers address batch-to-batch variability in this compound during preclinical testing?

  • Answer: Implement QC protocols:
  • Purity Analysis: Require ≥95% purity via HPLC.
  • Stability Testing: Store compounds under inert atmospheres and validate stability over 6 months.
  • Biological Replicates: Test multiple batches in parallel to control for variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.